4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate is an organic compound that features both methoxy and sulfonate functional groups
Mechanism of Action
Target of Action
Related compounds have been shown to have antibacterial activity, suggesting potential targets within bacterial cells .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit intracellular cl− influx induced by muscimol, a selective gaba a receptor agonist
Biochemical Pathways
Related compounds have been found to affect the production of nitric oxide (no) and hydrogen peroxide (h2o2), suggesting potential impacts on oxidative stress pathways .
Pharmacokinetics
The molecular weight of a related compound, 6-methoxy-2-(4-methoxyphenethyl)-4h-chromen-4-one, is reported to be 3103438 , which may provide some insight into the potential bioavailability of 4-methoxyphenyl 6-methoxy-2-naphthalenesulfonate.
Result of Action
Related compounds have been found to inhibit the production of no and h2o2 , suggesting potential antioxidant effects.
Action Environment
For example, a related compound, Allura Red AC, is reported to be soluble in water , which could potentially influence its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate typically involves the reaction of 4-methoxyphenol with 6-methoxynaphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol:
6-Methoxynaphthalene-2-sulfonic acid: Contains the naphthalene and sulfonate groups but lacks the methoxyphenyl group.
Uniqueness
4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate is unique due to the presence of both methoxy and sulfonate groups on a naphthalene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 6-methoxynaphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-21-15-6-8-16(9-7-15)23-24(19,20)18-10-4-13-11-17(22-2)5-3-14(13)12-18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMSADPRRVANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.